![molecular formula C9H15ClO3 B13243639 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B13243639.png)
2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[44]nonane is a spirocyclic compound characterized by its unique structure, which includes a spiro center connecting two rings
Vorbereitungsmethoden
The synthesis of 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of aliphatic compounds and lactones. The process includes the condensation of two molecules of a lactone in the presence of a base, followed by the formation of a spiroketal structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, often using reagents such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Formation of Spiroketals: The compound can form spiroketal structures through reactions with lactones.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane involves its interaction with molecular targets through its chloromethyl group. This group can form covalent bonds with nucleophiles, leading to various biochemical effects. The pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane can be compared to other spirocyclic compounds, such as:
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane: Similar in structure but lacks the additional oxygen atom, which may affect its reactivity and applications.
5-Azoniaspiro[4.4]nonane:
These comparisons highlight the unique features of 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4
Eigenschaften
Molekularformel |
C9H15ClO3 |
|---|---|
Molekulargewicht |
206.66 g/mol |
IUPAC-Name |
3-(chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H15ClO3/c1-8(2)9(3-4-11-8)12-6-7(5-10)13-9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
BFDBDCGWQSDVIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(CCO1)OCC(O2)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


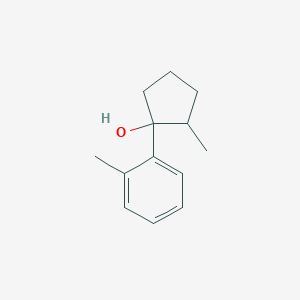
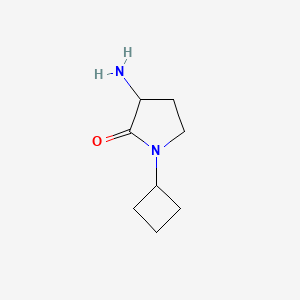
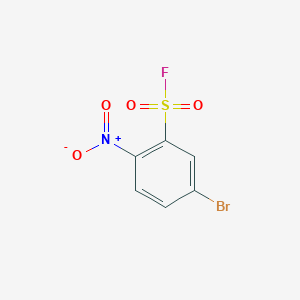
![tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate](/img/structure/B13243573.png)
![2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13243578.png)
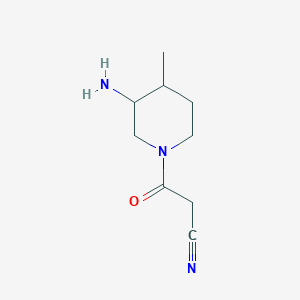
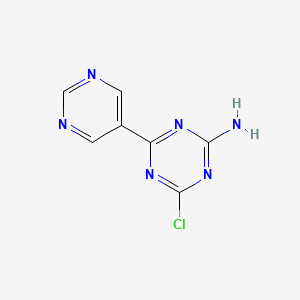

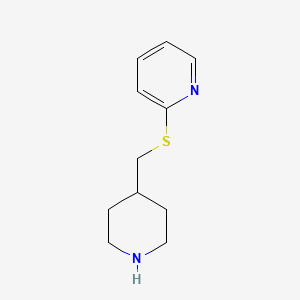


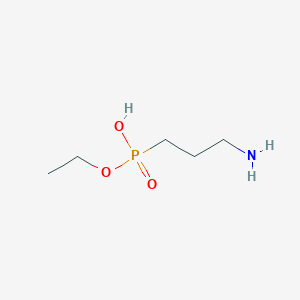
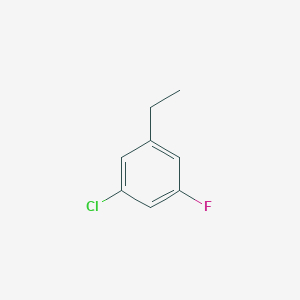
![Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B13243636.png)
